Binaphos
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Overview
Description
Binaphos is a chiral ligand derived from 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl. It is widely recognized for its use in asymmetric hydroformylation reactions, where it serves as a ligand for rhodium catalysts. The compound is notable for its ability to induce high enantioselectivity in various chemical transformations, making it a valuable tool in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Binaphos can be synthesized through a multi-step process involving the coupling of 2-naphthol derivatives followed by the introduction of diphenylphosphino groups. One common method involves the following steps:
Coupling of 2-naphthol derivatives: This step involves the formation of a binaphthyl backbone through oxidative coupling.
Introduction of diphenylphosphino groups: The binaphthyl backbone is then functionalized with diphenylphosphino groups using reagents such as chlorodiphenylphosphine.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of polymer-supported catalysts. This approach enhances the efficiency and scalability of the synthesis process. For example, the monomeric ligand can be copolymerized with divinylbenzene and ethylstyrene, followed by the formation of the rhodium complex .
Chemical Reactions Analysis
Types of Reactions
Binaphos primarily undergoes coordination with transition metals, particularly rhodium, to form catalytic complexes. These complexes are then used in various asymmetric hydroformylation reactions. The types of reactions include:
Hydroformylation: Addition of carbon monoxide and hydrogen to alkenes to form aldehydes.
Carbon-Carbon Bond Formation: Enantioselective carbon-carbon bond-forming reactions.
Common Reagents and Conditions
Rhodium Complexes: Rhodium is the metal of choice for forming catalytic complexes with this compound.
Reaction Conditions: Typical conditions include the use of syngas (a mixture of carbon monoxide and hydrogen) under high pressure and moderate temperatures.
Major Products
The major products formed from these reactions are enantioselective aldehydes, which serve as valuable intermediates in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals .
Scientific Research Applications
Binaphos has a wide range of applications in scientific research, particularly in the fields of chemistry and pharmaceuticals. Some of its notable applications include:
Asymmetric Hydroformylation: Used to produce enantioselective aldehydes, which are important intermediates in the synthesis of various fine chemicals.
Pharmaceutical Synthesis: Employed in the synthesis of chiral pharmaceutical intermediates, enhancing the enantioselectivity of the final products.
Agrochemical Production: Utilized in the production of chiral agrochemicals, improving their efficacy and reducing environmental impact.
Mechanism of Action
The mechanism of action of Binaphos involves its coordination with rhodium to form a catalytic complex. This complex facilitates the hydroformylation reaction by activating the alkene substrate and promoting the addition of carbon monoxide and hydrogen. The chiral environment provided by this compound induces enantioselectivity in the reaction, leading to the formation of enantioselective aldehydes .
Comparison with Similar Compounds
Similar Compounds
- Chiraphite
- Bis-diazaphos
- Ph-BPE
- Yanphos
- Bobphos
- Bettiphos
Uniqueness of Binaphos
This compound stands out due to its high enantioselectivity and versatility in various asymmetric hydroformylation reactions. Compared to other similar compounds, this compound offers a unique combination of regioselectivity and enantioselectivity, making it a preferred choice for many synthetic applications .
Properties
Molecular Formula |
C52H34O3P2 |
---|---|
Molecular Weight |
768.8 g/mol |
IUPAC Name |
[1-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C52H34O3P2/c1-3-19-39(20-4-1)56(40-21-5-2-6-22-40)48-34-30-38-18-10-14-26-44(38)52(48)51-43-25-13-9-17-37(43)29-33-47(51)55-57-53-45-31-27-35-15-7-11-23-41(35)49(45)50-42-24-12-8-16-36(42)28-32-46(50)54-57/h1-34H |
InChI Key |
HRJABHWZEQHPFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)OP7OC8=C(C9=CC=CC=C9C=C8)C1=C(O7)C=CC2=CC=CC=C21 |
Origin of Product |
United States |
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